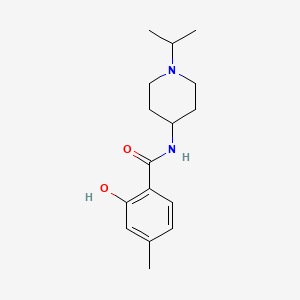
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPB belongs to the class of piperidine derivatives and has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities.
Mécanisme D'action
The exact mechanism of action of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of several signaling pathways. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and inflammation.
Biochemical and Physiological Effects:
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide inhibits the production of inflammatory mediators such as prostaglandins and cytokines. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer therapy. In vivo studies have shown that 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide reduces the severity of inflammation and pain in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess reproducible pharmacological effects. However, 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several limitations for lab experiments. It is relatively unstable under certain conditions, and its pharmacokinetics and toxicity profile have not been fully characterized.
Orientations Futures
There are several future directions for the research on 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to investigate the potential of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide as a cancer therapy. Another potential direction is to optimize the synthesis of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide to improve its yield and purity. Additionally, further studies are needed to fully characterize the pharmacokinetics and toxicity profile of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide.
Méthodes De Synthèse
The synthesis of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with N-(1-propan-2-ylpiperidin-4-yl)hydroxylamine in the presence of sodium carbonate. The resulting product is then treated with hydrochloric acid to obtain 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in high yield and purity. The synthesis of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have shown that 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide possesses anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to possess anti-tumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-8-6-13(7-9-18)17-16(20)14-5-4-12(3)10-15(14)19/h4-5,10-11,13,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRYJTWZCRRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

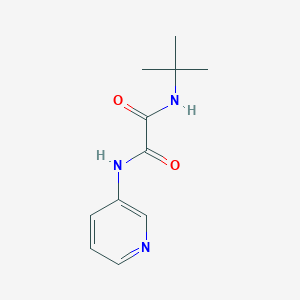
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
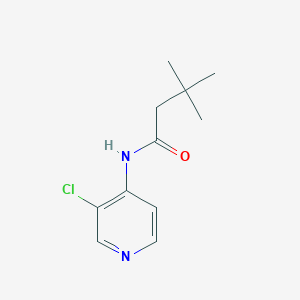
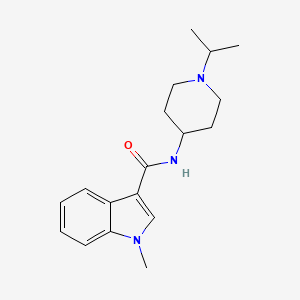

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
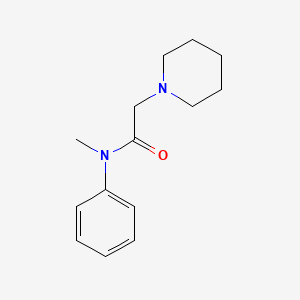
![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)